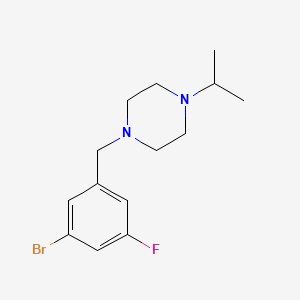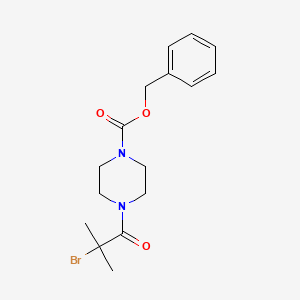
4-(2-Bromo-2-methyl-propionyl)-piperazine-1-carboxylic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromo-2-methyl-propionyl)-piperazine-1-carboxylic acid benzyl ester is a complex organic compound that features a piperazine ring substituted with a benzyl ester and a 2-bromo-2-methyl-propionyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-2-methyl-propionyl)-piperazine-1-carboxylic acid benzyl ester typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the benzyl ester group: This step involves esterification of piperazine-1-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Addition of the 2-bromo-2-methyl-propionyl group: This is typically done through an acylation reaction using 2-bromo-2-methyl-propionyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would also be common to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
4-(2-Bromo-2-methyl-propionyl)-piperazine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The ester and ketone groups can be reduced to alcohols, while the piperazine ring can undergo oxidation to form N-oxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate ester hydrolysis.
Major Products
Nucleophilic substitution: Products include azides, thiols, or other substituted derivatives.
Oxidation and reduction: Products include alcohols, N-oxides, and reduced piperazine derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
科学的研究の応用
4-(2-Bromo-2-methyl-propionyl)-piperazine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Bromo-2-methyl-propionyl)-piperazine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group can participate in binding interactions, while the piperazine ring can modulate the compound’s overall conformation and reactivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Propanoic acid, 2-bromo-, methyl ester: Similar in structure but lacks the piperazine ring and benzyl ester group.
Propanoic acid, 2-bromo-2-methyl-, ethyl ester: Similar but with an ethyl ester instead of a benzyl ester.
Uniqueness
4-(2-Bromo-2-methyl-propionyl)-piperazine-1-carboxylic acid benzyl ester is unique due to the presence of both the piperazine ring and the benzyl ester group, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
特性
分子式 |
C16H21BrN2O3 |
|---|---|
分子量 |
369.25 g/mol |
IUPAC名 |
benzyl 4-(2-bromo-2-methylpropanoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21BrN2O3/c1-16(2,17)14(20)18-8-10-19(11-9-18)15(21)22-12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 |
InChIキー |
ZRAHGNDMYIKWPF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


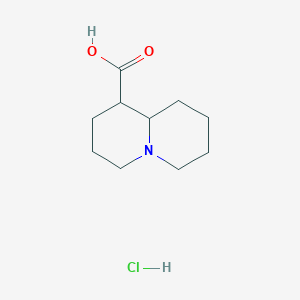
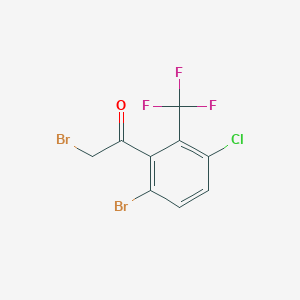
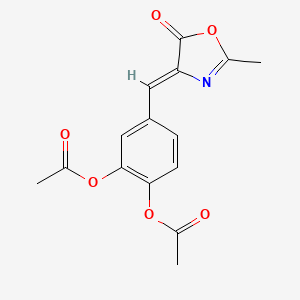
![Bicyclo[1.1.1]pentan-2-ylmethanol](/img/structure/B13724379.png)
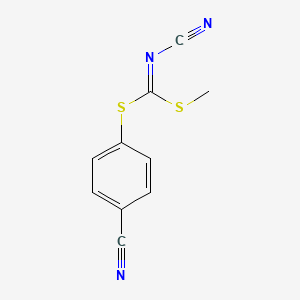
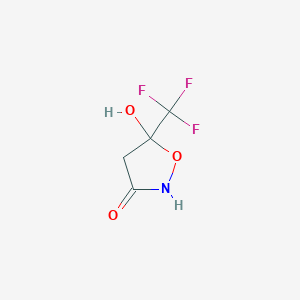
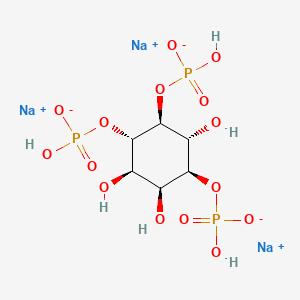

![3-Bromo-5-[(cyclopentylamino)methyl]aniline](/img/structure/B13724430.png)

![3-Chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13724450.png)
![4'-Ethyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13724452.png)

